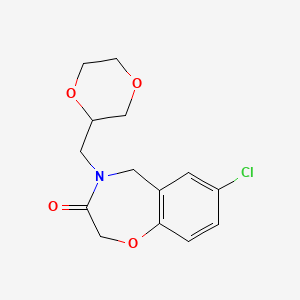

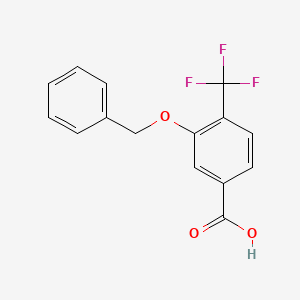

7-chloro-4-(1,4-dioxan-2-ylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-chloro-4-(1,4-dioxan-2-ylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzoxazepine derivative that has been synthesized through different methods.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound 7-chloro-4-(1,4-dioxan-2-ylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one belongs to the class of 1,4-benzoxazepin-3(2H)-ones. Research has focused on synthesizing various derivatives of this class, including 7-chloro-substituted analogs. These compounds are synthesized through reactions involving corresponding amino alcohols and COCl2 in the presence of Na2CO3. The reactivity of these compounds in different acid or basic media has been studied, contributing to the understanding of their chemical properties and potential applications in organic chemistry and pharmaceuticals (Fontanella & Mariani, 1975).

Material Science Applications

- A derivative of the benzoxazepine class, specifically 2-decyl-4,7-bis(3,3-didecyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin-6-yl)-2H-benzo[d][1,2,3]triazole, has been explored in material science, particularly in the development of low bandgap black electrochromic copolymers. These copolymers, including (P(1-co-2)), are interesting for their ability to absorb virtually the entire visible spectrum and exhibit color changes under different states, indicating potential applications in smart materials and electronic devices (İçli et al., 2010).

Neuroprotective Activity

- In the field of neuroscience, derivatives of 1,4-benzoxazepin-5(4H)-one, similar to the specified compound, have been synthesized and studied for their affinity for the 5-HT1A receptor. Among these, a specific derivative exhibited remarkable neuroprotective activity in a transient middle cerebral artery occlusion model, suggesting potential therapeutic applications for neuroprotection and treatment of neurological conditions (Kamei et al., 2001).

Advanced Synthesis Techniques

- Advanced synthesis techniques have been developed for the derivatives of 1,4-benzothazepin-3(2H)ones, closely related to the specified compound. These techniques involve acylation and intramolecular nucleophilic substitution, followed by oxidation to obtain the desired derivatives. This research contributes to the development of more efficient and versatile methods for synthesizing complex organic compounds, which can be useful in pharmaceuticals and organic chemistry (Volovnenko et al., 2011).

Eigenschaften

IUPAC Name |

7-chloro-4-(1,4-dioxan-2-ylmethyl)-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO4/c15-11-1-2-13-10(5-11)6-16(14(17)9-20-13)7-12-8-18-3-4-19-12/h1-2,5,12H,3-4,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQLFRWPRSZUJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-4-(1,4-dioxan-2-ylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2431807.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2431808.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(4-ethoxyphenyl)acetate](/img/structure/B2431811.png)

![2-(4-chlorophenoxy)-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2431815.png)

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2431820.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2431823.png)

![ethyl 2-[(4-butoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2431825.png)

![N-(3-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2431826.png)